Methyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes a triazole ring substituted with a trifluoromethyl group and a carboxylic acid ester. This compound is utilized in various applications due to its chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-1,2,4-triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale esterification processes with optimized reaction parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its reactivity and ability to form non-covalent bonds with enzymes and receptors. These interactions can modulate biological pathways and result in various effects, depending on the specific application .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid, methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Contains an amino group instead of a trifluoromethyl group, leading to different biological activities.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but without the trifluoromethyl substitution, affecting its applications and reactivity.
Properties
Molecular Formula |
C5H4F3N3O2 |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H4F3N3O2/c1-13-3(12)2-9-4(11-10-2)5(6,7)8/h1H3,(H,9,10,11) |
InChI Key |
SUBRVUFYSNPGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=N1)C(F)(F)F |
Origin of Product |
United States |
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